N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a 4-ethoxy-2-nitrophenyl substituent on the carboxamide nitrogen. Biphenyl carboxamides are widely studied for their biological activity, including roles as enzyme inhibitors (e.g., carbonic anhydrase, TRP channels) and receptor modulators . The ethoxy and nitro groups in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmacological optimization.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-2-27-18-12-13-19(20(14-18)23(25)26)22-21(24)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFCMMMOFPCFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the ethoxy group to a carboxylic acid.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups in place of the ethoxy group.
Scientific Research Applications
N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
N-Substituent Variations
N-(4-Nitrophenyl)-[1,1'-biphenyl]-4-carboxamide Derivatives
- VM-9 (2-(4'-methyl-N-(4-nitrophenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate):
- Molecular Formula: C₂₂H₁₇N₃O₇
- Melting Point: 160–162°C
- Yield: 71.08%
- Key Features: Nitro group at the para position of the phenyl ring; methyl group on the biphenyl enhances hydrophobicity. IR peaks at 1680 cm⁻¹ (C=O) and 3065 cm⁻¹ (Ar-H) .
- Comparison : The ethoxy group in the target compound may improve solubility compared to VM-9’s methyl group, while the ortho-nitro substituent could sterically hinder interactions.
Biphenyl Modifications
3′,5′-Dichloro-[1,1'-biphenyl]-4-carboxamide (13a) Features: Dichloro substitution on the biphenyl ring; sulfonamide linkage. Comparison: Chlorine atoms increase electronegativity and steric bulk, whereas the target compound’s unmodified biphenyl may favor π-π stacking .
4'-Methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide (12a) Molecular Formula: C₂₂H₂₁NO₃ Features: Methoxy groups at biphenyl and phenyl rings enhance electron-donating capacity. Comparison: Methoxy groups improve solubility but reduce metabolic stability compared to nitro-ethoxy substituents .
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is an organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula: C21H18N2O4
- Molecular Weight: 362.385 g/mol
- CAS Number: 303796-99-8
The compound features a biphenyl structure with an ethoxy group and a nitro group, which contribute to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, a palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, including proteins and nucleic acids. This interaction may lead to apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study conducted by Zhang et al., this compound was evaluated alongside other compounds for its anticancer effects. The compound showed promising results against multiple cancer cell lines, indicating its potential as a lead candidate for further development .
Case Study 2: Mechanism-Based Approaches
Another investigation focused on the compound's interaction with target proteins involved in cancer progression. The findings highlighted its ability to inhibit specific kinases associated with tumor growth, thereby providing insights into its therapeutic potential .
Toxicity and Safety
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels in vitro; however, further research is necessary to evaluate its safety profile in vivo .
Future Directions
Future research should focus on:
- In Vivo Studies: To assess the pharmacokinetics and long-term effects of this compound.
- Structural Modifications: Exploring derivatives that may enhance efficacy or reduce toxicity.
- Broader Applications: Investigating potential uses in other therapeutic areas beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
